molecular formula C24H30O2Si B14205422 1-{[tert-Butyl(diphenyl)silyl]oxy}-6-methylhept-6-en-4-yn-3-ol CAS No. 827624-24-8

1-{[tert-Butyl(diphenyl)silyl]oxy}-6-methylhept-6-en-4-yn-3-ol

Cat. No.: B14205422
CAS No.: 827624-24-8
M. Wt: 378.6 g/mol
InChI Key: BSHZEOVHLCXFLG-UHFFFAOYSA-N
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Description

1-{[tert-Butyl(diphenyl)silyl]oxy}-6-methylhept-6-en-4-yn-3-ol is a complex organic compound that features a silyl ether protecting group. This compound is notable for its use in organic synthesis, particularly in the protection of hydroxyl groups during multi-step synthetic processes. The presence of the tert-butyl(diphenyl)silyl group provides increased stability against acidic and nucleophilic conditions, making it a valuable tool in synthetic chemistry.

Preparation Methods

The synthesis of 1-{[tert-Butyl(diphenyl)silyl]oxy}-6-methylhept-6-en-4-yn-3-ol typically involves the protection of a hydroxyl group using tert-butyl(diphenyl)silyl chloride in the presence of a base such as imidazole or pyridine. The reaction is carried out in an anhydrous solvent like dichloromethane. The general reaction scheme is as follows:

    Starting Material: The hydroxyl-containing compound is dissolved in an anhydrous solvent.

    Addition of Base: A base such as imidazole or pyridine is added to the solution.

    Addition of tert-Butyl(diphenyl)silyl Chloride: The silylating agent is added dropwise to the reaction mixture.

    Reaction Conditions: The reaction is typically carried out at room temperature under an inert atmosphere.

    Workup: The reaction mixture is quenched with water, and the product is extracted using an organic solvent.

Chemical Reactions Analysis

1-{[tert-Butyl(diphenyl)silyl]oxy}-6-methylhept-6-en-4-yn-3-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like PCC (Pyridinium chlorochromate) to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LiAlH4) to yield alcohols.

    Substitution: The silyl ether group can be selectively removed using fluoride sources such as tetrabutylammonium fluoride (TBAF), allowing for further functionalization of the hydroxyl group.

Scientific Research Applications

1-{[tert-Butyl(diphenyl)silyl]oxy}-6-methylhept-6-en-4-yn-3-ol is widely used in scientific research, particularly in the fields of organic chemistry and medicinal chemistry. Its applications include:

    Protecting Group: Used as a protecting group for hydroxyl functionalities in multi-step organic syntheses.

    Synthesis of Complex Molecules: Facilitates the synthesis of complex natural products and pharmaceuticals by protecting sensitive hydroxyl groups during various reaction steps.

    Biological Studies: Employed in the synthesis of biologically active molecules for studying their effects and mechanisms of action.

Mechanism of Action

The primary function of 1-{[tert-Butyl(diphenyl)silyl]oxy}-6-methylhept-6-en-4-yn-3-ol is to act as a protecting group for hydroxyl groups. The tert-butyl(diphenyl)silyl group provides steric hindrance and electronic effects that stabilize the protected hydroxyl group against acidic and nucleophilic attack. The protection is achieved through the formation of a silyl ether linkage, which can be selectively cleaved under mild conditions using fluoride ions.

Comparison with Similar Compounds

1-{[tert-Butyl(diphenyl)silyl]oxy}-6-methylhept-6-en-4-yn-3-ol can be compared with other silyl ether protecting groups such as:

    tert-Butyldimethylsilyl (TBDMS): Similar stability but less steric hindrance compared to tert-butyl(diphenyl)silyl.

    Triisopropylsilyl (TIPS): More resistant to acidic conditions but less stable in the presence of fluoride ions.

    Trimethylsilyl (TMS): Easier to remove but less stable under acidic conditions.

The unique combination of steric bulk and electronic effects makes tert-butyl(diphenyl)silyl a preferred choice for protecting primary hydroxyl groups in complex synthetic routes.

Properties

CAS No.

827624-24-8

Molecular Formula

C24H30O2Si

Molecular Weight

378.6 g/mol

IUPAC Name

1-[tert-butyl(diphenyl)silyl]oxy-6-methylhept-6-en-4-yn-3-ol

InChI

InChI=1S/C24H30O2Si/c1-20(2)16-17-21(25)18-19-26-27(24(3,4)5,22-12-8-6-9-13-22)23-14-10-7-11-15-23/h6-15,21,25H,1,18-19H2,2-5H3

InChI Key

BSHZEOVHLCXFLG-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C#CC(CCO[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C(C)(C)C)O

Origin of Product

United States

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